molecular formula C17H15BrN2O3 B4624355 N-(3-bromophenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(3-bromophenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B4624355
M. Wt: 375.2 g/mol
InChI Key: CLBDJPUDBTXSKJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, commonly known as BMB, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BMB belongs to the class of compounds known as benzoxazinones, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of N-(3-bromophenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide and related compounds involves complex chemical reactions that enhance our understanding of organic synthesis and reaction mechanisms. For example, the dibromohydration of N-(2-alkynylaryl)acetamide, a process relevant to the synthesis of similar compounds, showcases the ability to achieve regioselective transformations under mild conditions without metal catalysis (Qiu, Li, Ma, & Zhou, 2017). Such methodologies contribute to the development of more efficient and sustainable chemical processes.

Antimicrobial and Pharmacological Activities

The exploration of benzoxazinone derivatives, including those structurally related to this compound, has led to the identification of compounds with significant pharmacological potential. Investigations into 6-bromoquinazolinone derivatives, for instance, have revealed a variety of pharmacological activities, such as anti-inflammatory, analgesic, and antibacterial effects, highlighting the therapeutic potential of these compounds (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010). This underscores the importance of chemical synthesis in the discovery and development of new drugs.

Antimicrobial Activity and Quantum Calculations

Further studies on the reactivity of acetamide derivatives towards nitrogen-based nucleophiles have uncovered a variety of compounds with promising antimicrobial activity. For example, research into 2-bromo-N-(phenylsulfonyl)acetamide derivatives has identified compounds that exhibit good antimicrobial properties, with some demonstrating high activity against various microbial strains (Fahim & Ismael, 2019). These findings not only contribute to the search for new antimicrobial agents but also provide insight into the relationship between molecular structure and biological activity.

properties

IUPAC Name

N-(3-bromophenyl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-11-5-6-15-14(7-11)20(17(22)10-23-15)9-16(21)19-13-4-2-3-12(18)8-13/h2-8H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBDJPUDBTXSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(3-bromophenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(3-bromophenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(3-bromophenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(3-bromophenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Reactant of Route 6
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N-(3-bromophenyl)-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

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